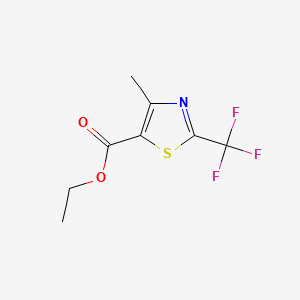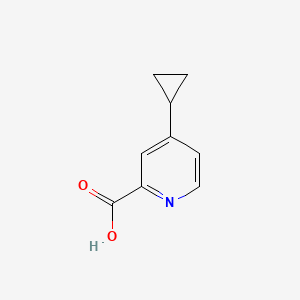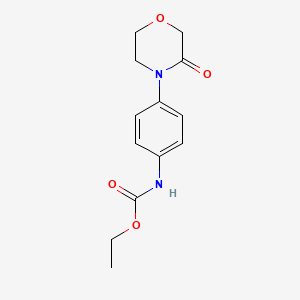
Ethyl (4-(3-oxomorpholino)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-(3-oxomorpholino)phenyl)carbamate, also known as EOAM, is an organic compound . It is commonly used as an intermediate for narcotic and analgesic drugs . It has analgesic effects and is widely used in the fields of medicine and drug development .
Synthesis Analysis
The synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate is generally carried out by chemical synthetic methods . Specific preparation steps may involve corresponding chemical reactions and reaction conditions, which need to be carried out under appropriate experimental conditions .Molecular Structure Analysis
The molecular formula of Ethyl (4-(3-oxomorpholino)phenyl)carbamate is C13H16N2O4 . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates, including Ethyl (4-(3-oxomorpholino)phenyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis
Ethyl (4-(3-oxomorpholino)phenyl)carbamate is a colorless liquid . It is soluble in organic solvents but insoluble in water . The predicted boiling point is 461.5±40.0 °C, and the predicted density is 1.287±0.06 g/cm3 .Applications De Recherche Scientifique
Ethyl (4-(3-oxomorpholino)phenyl)carbamate
General Information
“Ethyl (4-(3-oxomorpholino)phenyl)carbamate”, also known as EOAM, is an organic compound . It has a molecular formula of C13H16N2O4 and a molar mass of 264.28 . The compound appears as a colorless liquid .
Application in Pharmaceutical Industry
Specific Scientific Field
The compound is primarily used in the pharmaceutical industry .
Summary of the Application
EOAM is commonly used as an intermediate for narcotic and analgesic drugs . It has analgesic effects and is widely used in the fields of medicine and drug development .
Methods of Application or Experimental Procedures
EOAM is generally prepared by chemical synthetic methods . Specific preparation steps may involve corresponding chemical reactions and reaction conditions, which need to be carried out under appropriate experimental conditions .
Results or Outcomes Obtained
The use of EOAM in the production of narcotic and analgesic drugs has been successful, as evidenced by its widespread use in the pharmaceutical industry . However, specific quantitative data or statistical analyses were not found in the sources available.
Application in Rivaroxaban Production
Specific Scientific Field
This compound is used in the production of Rivaroxaban, a medication used to treat and prevent blood clots .
Summary of the Application
Rivaroxaban is an anticoagulant (blood thinner) that prevents the formation of blood clots. Ethyl (4-(3-oxomorpholino)phenyl)carbamate is used as an analytical impurity in the production of Rivaroxaban .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available sources. However, it is known that this compound is used in the chemical synthesis process of Rivaroxaban .
Results or Outcomes Obtained
The use of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in the production of Rivaroxaban has been successful, as evidenced by its use in the pharmaceutical industry . However, specific quantitative data or statistical analyses were not found in the sources available.
Application as an Analytical Impurity
Specific Scientific Field
This compound is used in the pharmaceutical industry as an analytical impurity .
Summary of the Application
“Ethyl (4-(3-oxomorpholino)phenyl)carbamate” is used as an analytical impurity in the production of various pharmaceutical products . Analytical impurities are substances that are not the active pharmaceutical ingredient (API) but are formed during the synthesis of the API or arise during storage .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available sources. However, it is known that this compound is used in the chemical synthesis process of various pharmaceutical products .
Results or Outcomes Obtained
The use of “Ethyl (4-(3-oxomorpholino)phenyl)carbamate” as an analytical impurity in the production of pharmaceutical products has been successful, as evidenced by its use in the pharmaceutical industry . However, specific quantitative data or statistical analyses were not found in the sources available.
Safety And Hazards
The use and handling of Ethyl (4-(3-oxomorpholino)phenyl)carbamate require precautions. It may be harmful to the skin, eyes, and respiratory system . Appropriate protective measures, such as wearing gloves, safety glasses, and respirators, should be taken . Contact with strong oxidants should be avoided to prevent possible dangerous reactions .
Propriétés
IUPAC Name |
ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRDMWLECDTUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(3-oxomorpholino)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
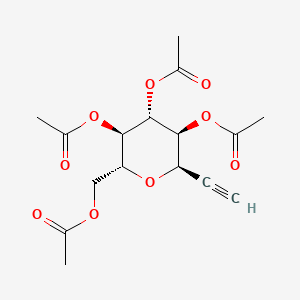
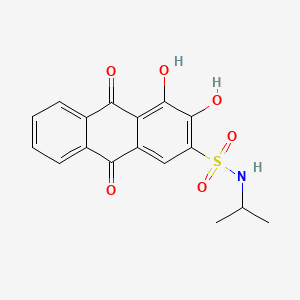
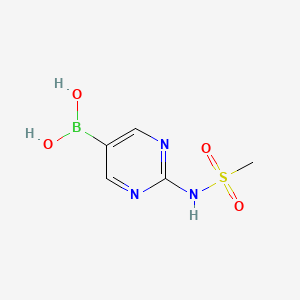

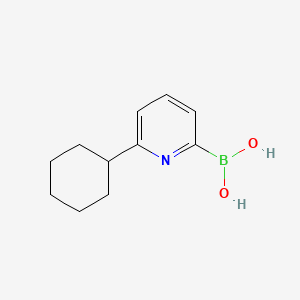
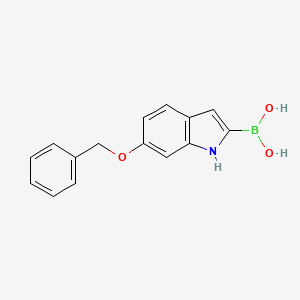
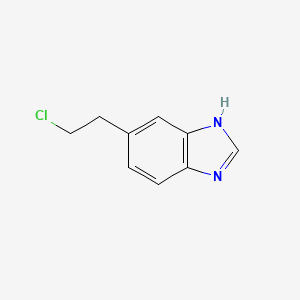
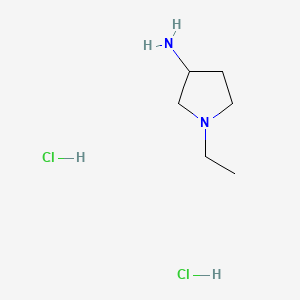
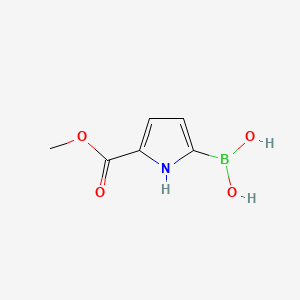
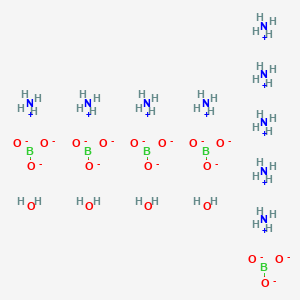
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)
